

# Application Notes and Protocols for Dyeing with Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Disperse Yellow 7**, also identified by its Colour Index (C.I.) number 26090, is a monoazo disperse dye recognized for its vibrant, reddish-yellow color.[1] It is primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester.[2] Due to the crystalline and compact structure of polyester fibers, which lack reactive groups, high-temperature dyeing methods are necessary to facilitate dye penetration.[1][3] This process, typically conducted between 125°C and 135°C, swells the polyester fibers, enabling the disperse dye molecules to diffuse into the fiber matrix.[4] This results in coloration with good overall fastness properties.[1] **Disperse Yellow 7** is classified as a medium-energy disperse dye.[5]

### **Data Presentation**

The following tables summarize the key quantitative data for C.I. **Disperse Yellow 7** and its application in dyeing polyester.

Table 1: Physicochemical Properties of C.I. Disperse Yellow 7



| Property          | Value                      |  |
|-------------------|----------------------------|--|
| C.I. Name         | Disperse Yellow 7          |  |
| C.I. Number       | 26090                      |  |
| CAS Number        | 6300-37-4                  |  |
| Chemical Class    | Double Azo                 |  |
| Molecular Formula | C19H16N4O                  |  |
| Molecular Weight  | 316.36 g/mol               |  |
| Appearance        | Dark Brown Powder          |  |
| Solubility        | Soluble in acetone and DMF |  |
| Source:[1][6]     |                            |  |

Table 2: Recommended High-Temperature Dyeing Parameters for Polyester

| Parameter          | Recommended Value                     |  |
|--------------------|---------------------------------------|--|
| Dye Concentration  | 0.5 - 2.0% (on weight of fiber)       |  |
| Liquor Ratio       | 1:10 - 1:20                           |  |
| Dyeing Temperature | 130°C                                 |  |
| Dyeing Time        | 30 - 60 minutes                       |  |
| pH of Dyebath      | 4.5 - 5.5 (adjusted with acetic acid) |  |
| Dispersing Agent   | 0.5 - 1.0 g/L                         |  |
| Leveling Agent     | 0.5 - 1.0 g/L                         |  |
| Source:[1][4]      |                                       |  |

Table 3: Color Fastness Properties of **Disperse Yellow 7** on Polyester (ISO Standards)



| Fastness Test | Fading | Staining |
|---------------|--------|----------|
| Ironing       | 4      | 3        |
| Light         | 6      | -        |
| Perspiration  | 5      | 5        |
| Washing       | 4-5    | 4-5      |

Source:[1][6]

Note: Fastness is graded on a scale of 1 to 5, with 5 representing the best fastness, except for light fastness which is on a scale of 1 to 8.[7]

## **Experimental Protocols**

This section provides a detailed methodology for dyeing polyester fabric with **Disperse Yellow** 7 using a high-temperature exhaust method, followed by a critical reduction clearing after-treatment to ensure optimal fastness.

# I. High-Temperature Exhaust Dyeing of Polyester

Objective: To dye polyester fabric with **Disperse Yellow 7** to achieve a uniform and fast coloration.

Materials and Equipment:

- Polyester fabric
- C.I. Disperse Yellow 7
- Dispersing agent
- Acetic acid (to adjust pH)
- Deionized water



- High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared dyeing machine)
- · Beakers and graduated cylinders
- · Stirring rods
- pH meter
- Analytical balance

#### Procedure:

- Fabric Preparation: Before dyeing, ensure the polyester fabric is properly scoured to remove any oils, finishes, or impurities that could hinder dye uptake.[8]
- Dye Dispersion Preparation:
  - Accurately weigh the required amount of Disperse Yellow 7 (e.g., 0.1g for a 1% shade on a 10g fabric sample).[1]
  - Create a smooth paste by mixing the dye powder with a small amount of cold water and a dispersing agent.[1][4]
  - Gradually add hot water (40-50°C) to the paste while stirring continuously to form a fine,
    stable dispersion.[1]
- Dye Bath Preparation:
  - Set the liquor ratio, for example, to 1:15 (150 mL of water for a 10g fabric sample).
  - Fill the dyeing vessel with the required volume of deionized water.
  - Add the dispersing agent (e.g., 0.5 1.0 g/L) and a leveling agent (0.5 1.0 g/L) to the dyebath.[1]
  - Adjust the pH of the dyebath to the optimal range of 4.5 5.5 using acetic acid.[1][4]
  - Add the prepared dye dispersion to the dyebath.



- Dyeing Cycle:
  - Introduce the pre-wetted polyester fabric into the dyebath at room temperature.[1]
  - Raise the temperature of the dyebath to 130°C at a rate of 2°C per minute.[1][4]
  - Maintain the temperature at 130°C for 30 to 60 minutes, ensuring continuous agitation of the fabric.[1][4]
  - Cool the dyebath down to 70°C at a rate of 2-3°C per minute.[1]
  - Drain the dyebath.[1]

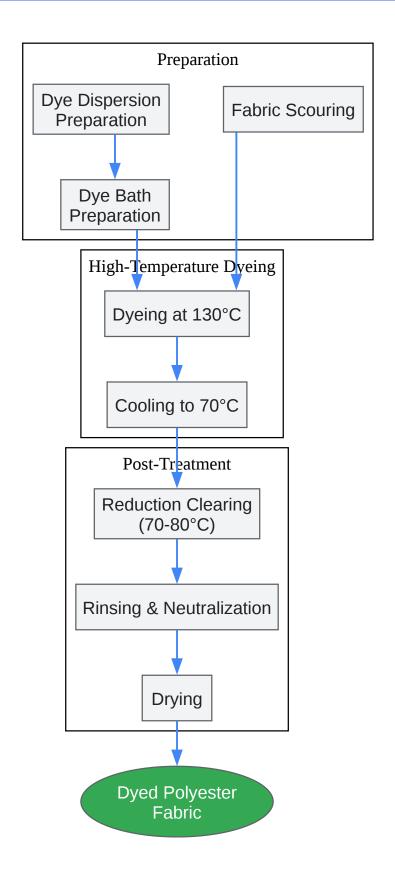
# **II. Reduction Clearing**

Objective: To remove unfixed disperse dye from the surface of the dyed polyester fabric, thereby improving wash and rubbing fastness.[5][8]

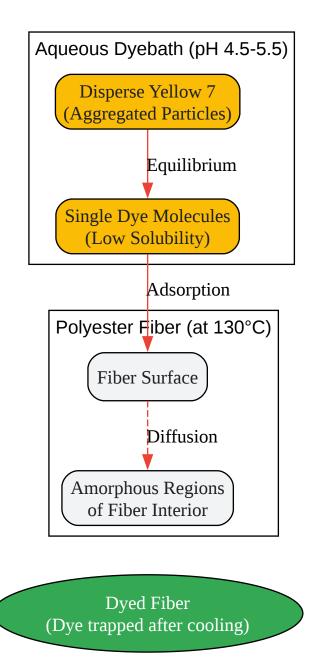
Materials and Equipment:

- · Dyed polyester fabric
- Sodium hydrosulfite
- Caustic soda (Sodium hydroxide)
- Suitable detergent
- Beakers
- Heating and stirring apparatus

#### Procedure:


- Prepare the Reduction Clearing Bath: Prepare a fresh bath containing:
  - Sodium hydrosulfite: 2 g/L[4]
  - Caustic soda: 2 g/L[4]




- Detergent: 1 g/L[4]
- Treatment:
  - Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.[1][4]
- · Rinsing and Drying:
  - o Drain the bath.
  - Rinse the fabric thoroughly with hot water, followed by a cold water rinse, until the water runs clear.[1][4]
  - Neutralize the fabric with a dilute solution of acetic acid if necessary.[1][4]
  - Rinse again with cold water.[1][4]
  - Dry the dyed fabric.[1][4]

## **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. benchchem.com [benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. benchchem.com [benchchem.com]
- 8. autumnchem.com [autumnchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dyeing with Disperse Yellow 7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209440#disperse-yellow-7-for-dyeing-polyester-and-synthetic-fibers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





